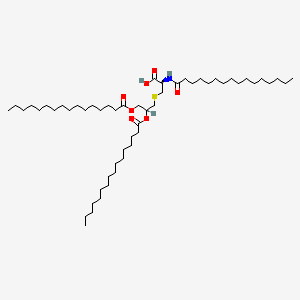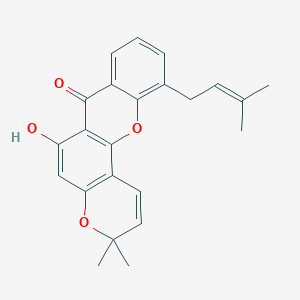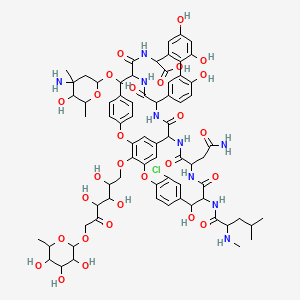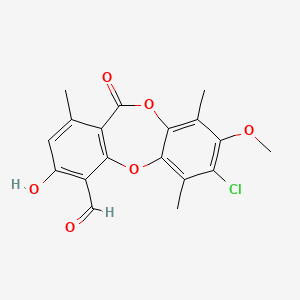
Pam3-Cys-OH
Descripción general
Descripción
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic lipid molecule It is characterized by its complex structure, which includes multiple palmitoyl groups attached to a cysteine backbone
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle or therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties, such as hydrophobicity or biocompatibility.
Mecanismo De Acción
Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, Pam3Cys-OH, R3PDV16IN3, or Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic bacterial lipoprotein . This compound has been the subject of extensive research due to its potential applications in immunology and pharmacology.
Target of Action
The primary target of this compound is Toll-like receptor 2 (TLR2) . TLR2 is a type of protein that plays a crucial role in the immune system. It recognizes foreign substances and passes on signals to the cells of the immune system.
Mode of Action
This compound interacts with TLR2 to induce an antimicrobial pathway . This interaction triggers the release of various cytokines, which are substances that allow immune cells to communicate with each other. This communication results in an immune response that helps the body fight off infections .
Biochemical Pathways
The interaction of this compound with TLR2 activates several biochemical pathways. These include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways play a crucial role in the immune response, leading to the production of cytokines and chemokines that mediate inflammation and recruit immune cells to the site of infection .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The activation of TLR2 by this compound leads to a cascade of events that result in an immune response. This includes the production of cytokines and chemokines, which mediate inflammation and recruit immune cells to the site of infection . This immune response helps the body fight off infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial components can modulate the immune response triggered by this compound . Additionally, the physical and chemical environment can impact the stability and efficacy of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine typically involves the esterification of cysteine with palmitic acid. The reaction conditions often require the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The palmitoyl groups can be oxidized to form carboxylic acids.
Reduction: The ester bonds can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palmitic acid derivatives, while reduction may produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
N-Palmitoyl-2,3-dihydroxypropylcysteine: Similar structure but lacks the esterified palmitoyl groups.
N-Stearoyl-2,3-bis(stearoyloxy)-2-propylcysteine: Similar structure but with stearoyl groups instead of palmitoyl groups.
Uniqueness
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is unique due to its specific combination of palmitoyl groups and cysteine backbone. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFZLRNAOHUQPH-GOOVXGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H103NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007550 | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87420-41-5 | |
| Record name | Tripalmitoyl-S-glycerylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)
![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)

![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)
![2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]-5-(3-oxobutanoylamino)benzenesulfonic acid](/img/structure/B1257206.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)

